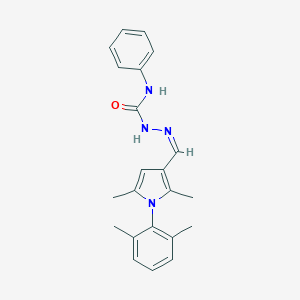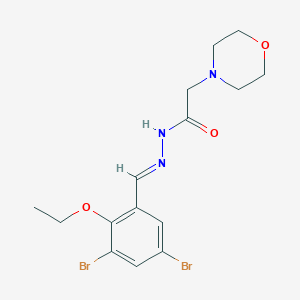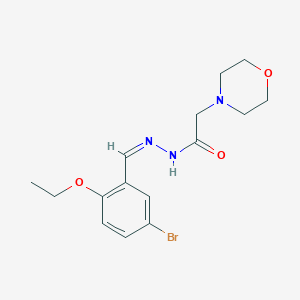![molecular formula C20H12BrClN2O3 B302308 N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302308.png)
N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential application in medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide varies depending on its application. In cancer treatment, the compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. The compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In diabetes treatment, the compound inhibits the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates, leading to a decrease in blood glucose levels. In Alzheimer's disease treatment, the compound inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid.
Biochemical and Physiological Effects:
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has various biochemical and physiological effects depending on its application. In cancer treatment, the compound inhibits the growth of cancer cells and induces apoptosis. In diabetes treatment, the compound reduces blood glucose levels. In Alzheimer's disease treatment, the compound inhibits the formation of beta-amyloid plaques.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages and limitations for lab experiments. One advantage is its potential application in medicine for the treatment of various diseases. Another advantage is its ability to inhibit the growth of cancer cells and induce apoptosis. One limitation is the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
For N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide include further studies to determine its efficacy and safety in humans. Other future directions include the development of more efficient synthesis methods and the investigation of its potential application in the treatment of other diseases. Additionally, the compound's potential as a diagnostic tool in cancer treatment should be explored further.
Méthodes De Synthèse
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide can be synthesized using various methods, including the reaction of 2-hydroxybenzophenone with 3-bromo-5-chloro-2,4-pentanedione in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-hydroxybenzophenone with 3-bromo-5-chloro-2,4-pentanedione in the presence of ethanol and piperidine, followed by purification using recrystallization.
Applications De Recherche Scientifique
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential application in medicine. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer treatment, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes treatment, the compound has been shown to reduce blood glucose levels by inhibiting the activity of alpha-glucosidase. In Alzheimer's disease treatment, the compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Propriétés
Nom du produit |
N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Formule moléculaire |
C20H12BrClN2O3 |
Poids moléculaire |
443.7 g/mol |
Nom IUPAC |
N//'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C20H12BrClN2O3/c21-13-7-12(19(25)16(22)8-13)10-23-24-20(26)18-9-15-14-4-2-1-3-11(14)5-6-17(15)27-18/h1-10,23H,(H,24,26)/b12-10+ |
Clé InChI |
GHIIVQPVZYULPE-ZRDIBKRKSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=C(C=C(C4=O)Cl)Br |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C=C(C4=O)Cl)Br |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C=C(C4=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B302225.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)